Journal Name:Organic Materials
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Microalgae cultivation in stabilized landfill leachate for simultaneous treatment and biomass production
Organic Materials ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.jtice.2023.105068
BackgroundThe high toxicity of landfill leachate has motivated to an investigation of economical and ecological treatment prior releasing into environment. Recently, microalgae have emerged as an alternative method due to its ability to recover nutrient and potential for bio-fuel production. However, the high concentrations of inhibitory compounds and ammoniacal nitrogen in young landfill leachates require high dilutions for microalgae to thrive. Hence, this study aims to evaluate the performance of microalgae by using stabilized landfill leachate with lower to no dilutions in nutrient removal, biomass and lipid production.MethodsLeachate concentrations of 33, 44, 66, 89 and 100 v/v% were initially treated with the microalgae C. vulgaris. Parameters of chemical oxygen demand (COD), ammoniacal nitrogen (NH3–N), orthophosphate (PO43−), total phosphorus (TP) and colour removal were evaluated. Cost analysis was conducted to evaluate the economical appropriateness.Significant findingsThe highest removals were achieved at 43.67% of COD, >97% of NH3–N, 79.26% of PO43−, 77.64% of TP and 44.04% of colour. Highest biomass yield obtained was 220 mg/L by 89 v/v% of leachate concentration with 8.14% of lipid yield. Cost of treatment was calculated to be ∼$0.02 per m3 leachate. The feasibility of stabilized landfill leachate treatment without any dilutions using microalgae was attained as they can survive amidst this condition, perform nutrient removals, and produce biomass simultaneously.
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An environmentally benign, energy intensified single-column side stream extractive distillation (SC-SSED) process for Acetone/n-heptane separation
Organic Materials ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.jtice.2023.105018
The single-column, side-stream extractive distillation (SSED) process has been proposed as a simple, novel, and energy-saving configuration for separating azeotropic mixtures, using an intermediate-boiling entrainer. However, within limited progress in separating the mixture of acetone (ACE) and n-heptane (HEP) through such processes, benzene (BEN), a human carcinogen, was frequently used as an entrainer. In view of this, our study aims to propose an environmentally benign SSED process to separate the same mixture. In the proposed process, 1-chlorobutane (CHL) is used as an entrainer. With thorough analysis, the economic performance of this process was found to outperform the other process using heavy entrainers (i.e. p-xylene and butyl propionate), while being economically comparable to the process using BEN as an entrainer. In addition, limited improvement is achieved by employing the SSED configuration for heavy entrainer-based processes, since a higher-grade steam is required at the reboiler of the extractive distillation column. Subsequently, a suitable control strategy with two temperature loops and three measurements (i.e. a side-stream temperature control loop, and a temperature difference control loop in the extractive section of the SSED column) was established. It can satisfactorily reject the specified feed disturbances (i.e. ±20% change in flowrate and composition). Compared to all other existing studies, the currently proposed control structure does not require any composition loop and, at the same time, is able to handle disturbances to a greater extent.
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A comprehensive review on the electrochemical activation for non-aqueous carbon-based supercapacitors
Organic Materials ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.jtice.2023.104978
BackgroundThe electrical double layer capacitors (EDLCs) have been commercially available and useful in the daily lives. Nevertheless, conventional EDLCs have reached their limit in terms of cell capacitance and cell voltage. The resultant low energy density urges researchers to improve either the maximum cell voltage or the specific capacitance to obtain a high-energy-density supercapacitor. In a fixed voltage window, the electrochemical activation (EA) method has been demonstrated to effectively enhance the specific capacitance of certain carbons with small surface areas.MethodsProgress that has been made since the introduction of this EA method in 1998 will be systematically discussed. The choice of (1) carbon materials with different properties, (2) electrolytes composed of various salts/solvents, and (3) binders that have diverse chemical/mechanical properties, proves influential in determining the resultant capacitive performance after the EA process.Significant findingsAlthough the EA mechanism has been intensively investigated and described as the irreversible intercalation of ions into graphitic regions in initial charge-discharge steps, the interplay amongst carbon, electrolyte and binder has not been fully understood. Therefore, in this article, a few research topics have been recommended to inspire further research interest in order to improve the EA method for practical applications.
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Exploring the Ecological Impacts and Implementation Strategies of Reclamation in Taiping Bay of Dalian Port as an Example
Organic Materials ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.jtice.2023.105023
BackgroundReclamation activities should be combined with the actual functional requirements of engineering sea areas. The contradiction between major reclamation activities and Marine ecological protection should be coordinated according to the local natural conditions, so as to put forward reasonable and feasible ecological construction plans.MethodsThis paper takes the Taiping Bay reclamation project of Dalian Port as an example, and based on the analysis of the impact of the regional historical reclamation on the coastline, hydrodynamics, water quality, marine ecological environment, and other factors. Combined with the results of numerical simulation, the realization and effectiveness of the marine ecological restoration and compensation scheme are described in detail. Although the reclamation project will bring about ecological and environmental problems, it is still an effective means to "effectively alleviate the contradiction between land supply and demand in coastal areas, expand development space and promote rapid economic development".Significant findingsThis paper puts forward suggestions to realize the coordinated development of marine economy and ecological protection from the reclamation land control policy and ecological restoration measures.
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Hierarchical clinoptilolite zeolite-template carbon for highly selective separation of CO2 and CH4
Organic Materials ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.jtice.2023.105062
BackgroundSeparating CO2 from natural gas before it is released into the atmosphere is a significant challenge in the present times due to its greenhouse effect.MethodsIn this study, a series of zeolite-template carbons (ZTCs) had been synthesized from acetylene as a carbon source using clinoptilolite as a template, through hydrofluoric acid etching and potassium hydroxide (KOH) activation processes.Significant findingsThe deposition of carbon on the zeolite-template was confirmed with different characterization techniques and their CO2 adsorption capacity and selectively toward methane (CH4) was evaluated at 25 °C, over a 1‒10 bar pressure range. The CO2/CH4 selectivity of the adsorbents was optimized with various synthesis parameters including chemical vapor deposition (CVD) reaction time, acetylene flow rate as well as activation temperature and KOH to carbon (KOH:C) mixing ratio. According to the findings, medium SBET (334.06 m2 g‒1), high Vtot (0.71 cm3 g‒1), high Vmeso (0.68 cm3 g‒1) and a large Dave (8.55 nm) of the ZTC-120–12.5–800–3 adsorbent (CVD reaction time of 120 min and acetylene flow rate of 12.5 cc min−1 as well as activation temperature of 800 °C and KOH:C ratio of 3:1) results in the highest CO2 capacity of 4.81 mmol g‒1 at 25 °C and 10 bar. Moreover, regarding the optimization goal of this study, the highest CO2/CH4 separation at 25 °C and 10 bar is the result of a long CVD reaction time (180 min), a high KOH:C ratio (4:1), a low acetylene flow rate (50 cc min‒1), and a low activation temperature (700 °C). In this regard, ZTC-180–50–700–4 showed the highest CO2/CH4 (15:85) selectivity of 13.35 with a high SBET (549.31 m2 g‒1), Vtot (0.718 cm3 g‒1), Vmicro/meso (15.6014), Vmeso (0.6211 cm3 g‒1) and a medium Dave (5.22 nm). The amine-functionalization of this sample increases the quadrupole moment between CO2 and nitrogen groups, and not only was the F-ZTC-180–50–700–4 sample's CO2 adsorption capacity increased by nearly 41% (4.11 mmol g‒1) compared to the ZTC-180–50–700–4 (2.91 mmol g‒1), but it also showed 58% higher CO2/CH4 selectivity (21.12). Based on the selectivity results of the functionalized ZTCs, their potential use in the separation of CO2 over CH4 at high pressures is demonstrated.
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Construction of P-C3N4/C3N5 isotypic heterojunction for effective degradation of organic pollutants
Organic Materials ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.jtice.2023.105019
BackgroundPhotocatalysis was an effective method for organic pollutant degradation, and graphitic carbon nitride g-C3N4 and g-C3N5 were famous two-dimensional semiconductors. Compared to the allotypic heterojunction, the band alignment and compatibility of isotypic heterojunction were superior.MethodsIn this work, an organic isotypic heterojunction was constructed via coupling phosphorus-doped C3N4 (P-C3N4) and g-C3N5. The characteristics were evaluated using transmission electron microscope, Fourier transform infrared, X-ray diffractometer, X-ray photoelectron spectrum, ultraviolet-visible (UV–vis) diffuse reflection spectrum, electronic spin resonance (ESR) analysis, photoluminescence spectrometer, electrochemical impedance spectroscopy, and photocurrent analysis.SignificantIsotypic heterojunction displayed high UV–vis light harvest, high separation efficiency of photo-induced charge carriers, and low surface resistance. Additionally, an internal-electric-field was established at the interface, which was beneficial for spatial separation of photo-induced charge carriers. As expected, the Rhodamine B (RhB) degradation efficiency was 7.3 and 12.3 times higher than that of the P-C3N4 and g-C3N5. Radical trapping experiment and ESR analysis indicated that •O2−, •OH, hole, 1O2, and electron played joint role in RhB degradation. In this work, a photocatalyst with excellent photocatalytic degradation properties was designed, and it provided a simple and novel strategy for environmental remediation.
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Toluene combustion over Co3O4-CNTs/PSSF catalysts and investigation of the effects of acid treatment on catalytic activity
Organic Materials ( IF 0 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.jtice.2023.105002
BackgroundCo3O4 shows potential as a cost-effective alternative to precious metal catalysts for VOCs catalytic combustion. However, its catalytic activity requires further enhancement.MethodsA new type of paper-like carbon nanotube membrane composite (CNTs/PSSF) was used as a support to prepare Co3O4-CNTs/PSSF catalysts by metal-organic vapor deposition (MOCVD) and impregnation method (IM) respectively for toluene combustion. Besides, the effects of acid treatment to support on the catalytic activity were investigated. Various characterization techniques, including X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), electron paramagnetic resonance (EPR), and oxygen temperature-programmed desorption (O2-TPD), were employed to evaluate the effects of different preparation methods and acid treatment on the structure and catalytic performance mechanism of Co3O4-CNTs/PSSF.Significant findingsThe preparation method significantly affects the catalyst's properties and catalytic activity. Compared with IM, the MOCVD-prepared catalysts show stronger coordination of carbon nanotubes, resulting in more oxygen vacancies and surface active oxygen. Additionally, oxygenous groups introduced by HNO3 form Co-O-C linkage between Co and CNTs, promoting oxygen vacancies and enhancing surface active oxygen content, thereby dramatically improving the catalyst's catalytic activity, especially for HIM-10 whose T90 is reduced by 140 °C. This work provides insights for enhancing the catalytic combustion activity of cobalt oxide.
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Liquid metal equipped reed stem for angle detection sensor
Organic Materials ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.jtice.2023.105016
BackgroundThe potential of integrating biological and metallic materials in a sensor presents considerable advantages and untapped prospects, particularly in monitoring domains. Ga-based liquid metal (LM), despite its superior conductivity and fluid mobility, has yet to be extensively researched, particularly in terms of its wettability on solid surfaces.MethodsThis study explores the behavior of LM when contained within a pipe of limited wettability and tilted, as it can flow without significant hysteresis. We propose to emulate the dynamic behavior of plants, particularly using natural hollow plant stems such as reeds, to serve as the pipe for the LM core, aiming for efficient angle sensing.Significant FindingsThe study demonstrates that this innovative design can accurately detect a 90-degree angle change within three seconds. These findings illustrate the considerable potential of integrating natural organics and metal alloys for sensing applications, especially in the agricultural sector.
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Synthesis of a chitosan@hydroxyapatite composite hybrid using a new approach for high-performance removal of crystal violet dye in aqueous solution, equilibrium isotherms and process optimization
Organic Materials ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.jtice.2023.105006
BackgroundNovel chitosan and hydroxyapatite-based bio composites were studied as potential adsorbents for the removal of crystal violet, a cationic dye, present in an aqueous solution employing various experimental metrics such as initial concentration, pH, adsorbent mass, contact time, temperature, and effect of agitation.MethodsThe biosorbent was analyzed by several techniques such as Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), scanning electron microscopy (SEM), specific surface by BET theory, thermal analysis ATG and X-ray energy dispersal (EDS).Significant FindingsThe present study focuses on the synthesis of chitosan, a polymer extracted from shrimp shells, and its association with synthesized hydroxyapatite to form a Cs@Hap composite effective for the adsorption of a cationic dye, crystal violet. The physical and functional properties of the composite were studied using several techniques. X-ray diffraction confirmed the formation of the composite by its crystalline structure, infrared analysis revealed the presence of NH, OH and PO functional groups responsible for the adsorption, SEM coupled with EDS as well as BET and ATG allowed to characterize the surface of the composite as porous, rough and heterogeneous, with an SSA of 138.47 m2g−1, perfect for the adsorption of the given dye. The resulting adsorption efficiency is high and was able to reach a maximum of 93.21% through the optimization of the parameters affecting the adsorption, namely an adsorbent mass of 0.1 g at a pH value equal to 6.5. The kinetic, isothermal and thermodynamic study showed that the adsorption was endothermic and follows the pseudo-second order and Redlich-Peterson models. The regression coefficient R²= 0.9219 showed the validity of the response surface methodology coupled to the Box Behnken design (RSM-BBD) in predicting the percent removal of CV by adsorption.
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Direct extraction of biphasic organosolv lignin for producing aromatic aldehydes via alkaline oxidation
Organic Materials ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.jtice.2023.105009
Lignin can be a sustainable source of aromatic compounds, whereas the utilization is limited because of its complex three-dimensional structure. Organosolv method is promising for the valorization of lignin because of its mild conditions as compared with industrial pulping processes. Aromatic aldehydes, widely used in various industries, are obtained by catalytic oxidation of lignin. Organosolv treatment of various types of lignocellulose in water/1-butanol solvent was conducted using a batch type reactor. During the solvent removal from 1-butanol phase containing organosolv lignin, the concentrated lignin was denatured, which was evaluated by measuring particle size distribution and thermal decomposition behavior of the lignin. The recovery procedure of lignin was improved, and the extraction of organosolv lignin from 1-butanol phase to alkaline solution was developed. The improved extraction method definitely showed a higher yield of aromatic compounds regardless of the type of lignocellulose, yielding 14 C-mol% of aromatic aldehydes after alkaline oxidation of willow-derived lignin. After the alkaline oxidation reaction, a simple solvent fractionation was applied for refining the oxidized products. The solvent fractionation of the oxidized products was achieved using ethyl acetate and n-heptane. n-Heptane-soluble fraction selectively contained the lighter fraction with maintaining the content of aromatic compounds.
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